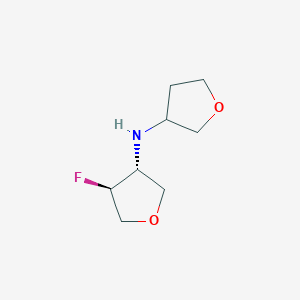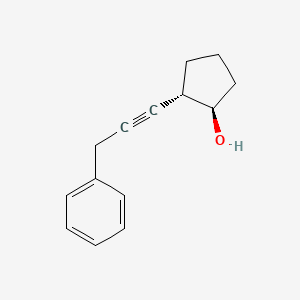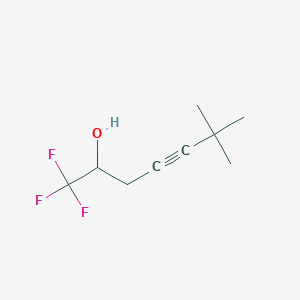![molecular formula C12H11BrO2 B1485678 (3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol CAS No. 2165888-56-0](/img/structure/B1485678.png)
(3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol
Vue d'ensemble
Description
(3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol, also known as 4-bromo-2-ethynylbenzaldehyde oxime, is an organic compound belonging to the class of oximes. It is a colorless solid that is soluble in water and has a faint odor. This compound has a variety of applications in the scientific research field, including its use as a reagent for the synthesis of other compounds, as a catalyst for various reactions, and for its biochemical and physiological effects. In
Applications De Recherche Scientifique
(3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol has a variety of applications in the scientific research field. It is used as a reagent for the synthesis of other compounds, such as (3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-olhynyl-1,3-dioxane, as well as a catalyst for various reactions, such as the synthesis of (3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-olhynylbenzaldehyde. Additionally, this compound has been used in the study of its biochemical and physiological effects, as well as in the development of new drug molecules.
Mécanisme D'action
The mechanism of action for (3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting the enzyme, the compound increases the levels of acetylcholine in the body, which has been shown to have a variety of beneficial effects, such as improved memory and cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol have been studied in both in vitro and in vivo studies. In vitro studies have shown that the compound has an inhibitory effect on the enzyme acetylcholinesterase (AChE). This inhibition leads to an increase in the levels of acetylcholine in the body, which has been shown to have a variety of beneficial effects, such as improved memory and cognitive function. In vivo studies have shown that the compound has a neuroprotective effect, as well as an anti-inflammatory effect. Additionally, the compound has been shown to have antioxidant, anti-cancer, and anti-diabetic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol in lab experiments include its easy availability and low cost. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using this compound in laboratory experiments, such as its low solubility in water and its low reactivity in some reactions.
Orientations Futures
The future directions for the use of (3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol in scientific research are numerous. One potential direction is to further investigate its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further studies could be conducted to explore the compound’s potential as a catalyst for various reactions, as well as its potential use as a reagent for the synthesis of other compounds. Additionally, further research could be conducted to investigate the compound’s potential as an inhibitor of other enzymes and its potential as an antioxidant, anti-cancer, and anti-diabetic agent. Finally, the compound could be further investigated for its potential use in drug design
Propriétés
IUPAC Name |
(3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c13-11-5-2-9(3-6-11)1-4-10-7-15-8-12(10)14/h2-3,5-6,10,12,14H,7-8H2/t10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPWRZJJOWRTQP-ZYHUDNBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)C#CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)C#CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane](/img/structure/B1485596.png)
![1-[(1R,2R)-2-fluorocyclopentyl]-1,4-diazepane](/img/structure/B1485597.png)
![(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1485598.png)
![(1R,2S)-2-[2-(4-chlorophenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1485599.png)

![(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]oxolan-3-ol](/img/structure/B1485601.png)

amino}propanenitrile](/img/structure/B1485605.png)
![trans-2-{[2-(1H-pyrrol-1-yl)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485607.png)
amino}methyl)cyclobutan-1-ol](/img/structure/B1485610.png)
![1-{[(Morpholin-4-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485611.png)
![1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485615.png)
![1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485617.png)